Teneligliptin hydrobromide hydrate

Vue d'ensemble

Description

La ténéligliptine (hydrate de bromhydrate) est un inhibiteur de la dipeptidyl peptidase-4 (DPP-4) utilisé principalement pour le traitement du diabète de type 2. Elle agit en inhibant l'enzyme DPP-4, qui est responsable de la dégradation des hormones incrétines telles que le peptide-1 de type glucagon (GLP-1). En empêchant la dégradation de ces hormones, la ténéligliptine contribue à augmenter la sécrétion d'insuline et à diminuer les niveaux de glucose sanguin .

Mécanisme D'action

Target of Action

Teneligliptin hydrobromide hydrate primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a protein that inactivates incretin hormones, which are involved in the regulation of glucose metabolism .

Mode of Action

As a DPP-4 inhibitor, this compound binds to the DPP-4 enzyme and inhibits its activity . This inhibition prevents the rapid degradation of incretin hormones, thereby increasing their concentration in the blood . The elevated levels of incretins stimulate insulin production and suppress glucagon secretion, both of which are crucial for controlling blood glucose levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the incretin pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are secreted by enteroendocrine cells in response to food intake . By inhibiting DPP-4, this compound prolongs the action of GLP-1, enhancing insulin secretion and suppressing glucagon secretion . This results in a decrease in blood glucose levels .

Pharmacokinetics

this compound has unique pharmacokinetic properties. It has a half-life of approximately 24 hours and is metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3), or excreted from the kidney in an unchanged form .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose metabolism. By inhibiting DPP-4 and thus increasing incretin levels, teneligliptin enhances insulin secretion and suppresses glucagon secretion . This leads to a decrease in both fasting and postprandial blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle and genetic factors can impact the drug’s effectiveness in managing type 2 diabetes mellitus . Additionally, the drug’s stability can be affected by conditions such as temperature and pH, as evidenced by its degradation under basic, peroxide, and thermal stress conditions .

Analyse Biochimique

Biochemical Properties

Teneligliptin hydrobromide hydrate plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and decreases glucagon release, thereby improving glycemic control .

Cellular Effects

This compound affects various cell types, particularly pancreatic beta cells and alpha cells. In pancreatic beta cells, it enhances insulin secretion in response to meals, while in alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways, including the cAMP pathway, which is crucial for insulin secretion. It also affects gene expression related to glucose metabolism and insulin sensitivity .

Molecular Mechanism

At the molecular level, this compound binds to the active site of DPP-4, inhibiting its enzymatic activity. This binding prevents the cleavage of incretin hormones, leading to prolonged action of GLP-1 and GIP. The inhibition of DPP-4 by this compound results in increased insulin secretion, decreased glucagon levels, and improved blood glucose control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, but degradation can occur under extreme pH and temperature conditions. Long-term studies have shown that this compound maintains its efficacy in controlling blood glucose levels over extended periods, with minimal degradation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively lowers blood glucose levels without significant adverse effects. At higher doses, some toxic effects, such as gastrointestinal disturbances and liver enzyme alterations, have been observed. These findings highlight the importance of dose optimization for therapeutic efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted via the kidneys. The compound’s interaction with these enzymes can affect metabolic flux and the levels of various metabolites, influencing overall metabolic homeostasis .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la ténéligliptine (hydrate de bromhydrate) implique plusieurs étapes, y compris la préparation d'intermédiaires et leurs réactions ultérieures. L'un des intermédiaires clés est un dérivé nosyle de l'ester méthylique de la L-proline, qui subit une substitution nucléophile stéréosélective avec la 1-(3-méthyl-1-phényl-1H-pyrazol-5-yl)pipérazine. Cet intermédiaire est ensuite déestérifié pour former un dérivé d'acide carboxylique, qui est ensuite couplé et déprotégé pour donner la ténéligliptine .

Méthodes de production industrielle

Les méthodes de production industrielle de la ténéligliptine (hydrate de bromhydrate) visent à optimiser le rendement et la pureté tout en minimisant l'utilisation de réactifs coûteux et de procédures laborieuses. Un processus amélioré implique l'utilisation de 2-propanol et d'acide bromhydrique dans l'acide acétique, suivie d'un chauffage pour précipiter le produit . Une autre méthode comprend l'évaporation rotative, la sécheuse par atomisation ou la lyophilisation pour préparer la forme amorphe de la ténéligliptine (hydrate de bromhydrate) .

Analyse Des Réactions Chimiques

Types de réactions

La ténéligliptine (hydrate de bromhydrate) subit diverses réactions chimiques, notamment:

Oxydation: Sensibilité au stress oxydatif, en particulier en présence de peroxyde.

Réduction: Non couramment rapporté dans la littérature.

Substitution: Les réactions de substitution nucléophile sont essentielles à sa synthèse.

Réactifs et conditions courants

Oxydation: Le peroxyde est couramment utilisé pour induire un stress oxydatif.

Substitution: Des réactifs tels que les dérivés nosyles et l'acide bromhydrique dans l'acide acétique sont utilisés

Principaux produits

Le principal produit formé à partir de ces réactions est la ténéligliptine (hydrate de bromhydrate) elle-même, avec divers intermédiaires formés au cours du processus de synthèse .

Applications de la recherche scientifique

La ténéligliptine (hydrate de bromhydrate) a un large éventail d'applications de recherche scientifique:

Chimie: Utilisé dans le développement de méthodes analytiques pour la quantification et le profilage des impuretés

Biologie: Étudié pour ses effets sur les hormones incrétines et le métabolisme du glucose.

Médecine: Utilisé principalement pour le traitement du diabète de type 2, la recherche se concentrant sur son efficacité, sa sécurité et sa pharmacocinétique

Mécanisme d'action

La ténéligliptine (hydrate de bromhydrate) exerce ses effets en inhibant l'enzyme DPP-4, qui dégrade les hormones incrétines telles que le GLP-1. En inhibant la DPP-4, la ténéligliptine augmente les niveaux de GLP-1 actif, ce qui conduit à une sécrétion d'insuline accrue et à une réduction des niveaux de glucose sanguin . Le composé est métabolisé par le cytochrome P450 (CYP) 3A4 et la mono-oxygénase à flavine 3 (FMO3), ou excrété inchangé par les reins .

Applications De Recherche Scientifique

Pharmacological Applications

Teneligliptin is primarily indicated for the treatment of type 2 diabetes, particularly in patients who have not adequately responded to diet and exercise or other antidiabetic medications such as sulfonylureas or thiazolidinediones.

- Mechanism of Action : As a DPP-4 inhibitor, teneligliptin works by increasing levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon levels in a glucose-dependent manner. This leads to improved glycemic control without the risk of significant hypoglycemia.

Efficacy in Glycemic Control

Clinical studies have demonstrated that teneligliptin effectively lowers both fasting and postprandial blood glucose levels. A review by the Pharmaceuticals and Medical Devices Agency (PMDA) concluded that teneligliptin’s efficacy was established through various clinical trials involving patients with type 2 diabetes .

Table 1: Clinical Efficacy Data

Safety Profile

The safety profile of teneligliptin has been evaluated in various studies, showing it to be generally well-tolerated. Common adverse effects include gastrointestinal disturbances and a low incidence of hypoglycemia compared to other antidiabetic agents .

Table 2: Adverse Effects Reported

| Adverse Effect | Incidence (%) |

|---|---|

| Gastrointestinal issues | 10-15 |

| Hypoglycemia | <5 |

| Pancreatitis | Rare |

Formulation Innovations

Recent research has explored innovative formulations of teneligliptin to enhance patient compliance and therapeutic outcomes.

Oral Disintegrating Films (ODF)

A study developed an oral disintegrating film of teneligliptin using a solvent casting method, aiming for rapid onset of action. The optimized formulation demonstrated excellent disintegration properties and high drug release rates, making it a promising alternative for patients who have difficulty swallowing tablets .

Table 3: ODF Formulation Characteristics

| Formulation | Disintegration Time (sec) | Drug Release at 5 min (%) |

|---|---|---|

| F1 | 60 | 85 |

| F2 | 50 | 90 |

| F3 (Optimized) | 45 | 96.65 |

Case Study on Efficacy in Elderly Patients

A clinical case study highlighted the use of teneligliptin in elderly patients with type 2 diabetes who were at risk for renal impairment. The results indicated that teneligliptin could be administered without dose adjustments, showcasing its safety and efficacy across diverse patient populations .

Comparative Study with Other DPP-4 Inhibitors

A comparative study assessed the effectiveness of teneligliptin against other DPP-4 inhibitors, revealing comparable glycemic control with fewer side effects, particularly in terms of gastrointestinal tolerance .

Comparaison Avec Des Composés Similaires

La ténéligliptine (hydrate de bromhydrate) appartient à la classe des inhibiteurs de la DPP-4, qui comprend d'autres composés tels que la sitagliptine, la saxagliptine et la linagliptine. Comparée à ces composés, la ténéligliptine a une structure unique caractérisée par cinq cycles consécutifs, qui contribuent à son effet puissant et durable . De plus, la ténéligliptine a un profil de sécurité favorable et ne nécessite pas d'ajustement de la dose chez les patients atteints d'insuffisance rénale .

Composés similaires

- Sitagliptine

- Saxagliptine

- Linagliptine

- Alogliptine

La structure unique et les propriétés pharmacocinétiques de la ténéligliptine en font un ajout précieux à la classe des inhibiteurs de la DPP-4, offrant une option de traitement efficace pour les patients atteints de diabète de type 2 .

Activité Biologique

Teneligliptin hydrobromide hydrate is a novel oral antidiabetic agent classified as a dipeptidyl peptidase-4 (DPP-4) inhibitor. It is primarily utilized in the management of type 2 diabetes mellitus (T2DM). This article delves into the biological activity, pharmacokinetics, and clinical efficacy of teneligliptin, supported by data tables and relevant case studies.

Teneligliptin exerts its pharmacological effects by selectively inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By prolonging the action of these hormones, teneligliptin enhances insulin secretion in response to meals and reduces glucagon levels, leading to improved glycemic control.

Pharmacokinetics

The pharmacokinetic profile of teneligliptin has been extensively studied. Key parameters include:

- Half-life () : Approximately 18.9 to 20.8 hours.

- Time to Maximum Concentration () : About 1 hour post-administration.

- Maximum Inhibition of DPP-4 Activity : Achieved within 2 hours after dosing, with inhibition rates reaching up to 89.7% for a 20 mg dose .

Table 1: Pharmacokinetic Parameters of Teneligliptin

| Parameter | Value |

|---|---|

| 18.9 - 20.8 hours | |

| 1 hour | |

| Maximum DPP-4 Inhibition | 89.7% |

Clinical Efficacy

Clinical studies have demonstrated that teneligliptin significantly reduces HbA1c levels in patients with T2DM. A systematic review indicated that reductions in HbA1c ranged from 0.8% to 0.9% after 12 weeks of therapy .

Case Study Insights

A notable study involved a double-blind, placebo-controlled trial with 324 Japanese patients, where various doses (10 mg, 20 mg, and 40 mg) of teneligliptin were administered. The results showed:

- HbA1c Reduction :

- Teneligliptin 10 mg: -0.9%

- Teneligliptin 20 mg: -0.9%

- Teneligliptin 40 mg: -1.0%

All results were statistically significant with .

Safety Profile

Teneligliptin is generally well-tolerated with a safety profile comparable to other DPP-4 inhibitors. Common adverse effects include:

- Hypoglycemia

- Gastrointestinal disturbances such as constipation

Long-term studies are ongoing to further evaluate the safety and efficacy of teneligliptin in diverse populations, including those with end-stage renal disease undergoing hemodialysis .

Propriétés

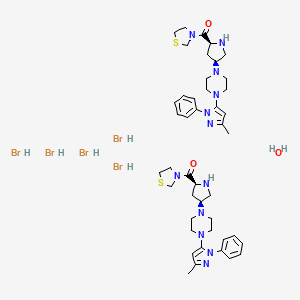

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;hydrate;pentahydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C22H30N6OS.5BrH.H2O/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H;1H2/t2*19-,20-;;;;;;/m00....../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPRXLXVOBOTGT-KSLCDFCZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5.O.Br.Br.Br.Br.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67Br5N12O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1275.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1572583-29-9 | |

| Record name | Teneligliptin hydrobromide hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1572583299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TENELIGLIPTIN HYDROBROMIDE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15S4OCS6SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.